molecular formula C14H19NO3 B103021 Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 16332-22-2

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No.: B103021
CAS No.: 16332-22-2
M. Wt: 249.3 g/mol
InChI Key: YDYRNUOFYGNGMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is synthesized from 4-hydroxy piperidine, which is reacted with ethyl chloroformate in the presence of a base . The reaction typically involves the following steps:

    Starting Materials: 4-hydroxy piperidine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in a dichloromethane solution at 0°C.

    Procedure: Add triethylamine (1.5 equivalents) and ethyl chloroformate (1.2 equivalents) to the dichloromethane solution of 4-hydroxy piperidine (1.0 equivalent) at 0°C. Stir the mixture at 0°C for 30 minutes.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYRNUOFYGNGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167570
Record name Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16332-22-2
Record name Ethyl 4-hydroxy-4-phenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16332-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
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